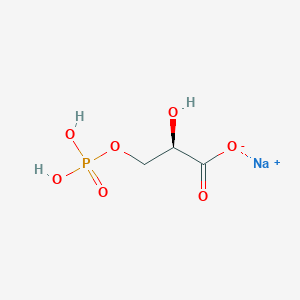
4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- is a heterocyclic compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazino-phthalazine core structure, which is often associated with various biological activities.
Métodos De Preparación
The synthesis of 4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- typically involves multi-step reactions. One common synthetic route includes the condensation of hydrazine derivatives with phthalic anhydride, followed by cyclization and functional group modifications. The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrrolidinyl group, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticonvulsant and anticancer properties
Medicine: It has been evaluated for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The compound’s ability to bind to these targets is often confirmed through molecular docking and dynamics simulations .
Comparación Con Compuestos Similares
When compared to other similar compounds, such as 4H-(1,2,4)Triazino(3,4-a)phthalazine derivatives, 4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- stands out due to its enhanced biological activity and specificity . Similar compounds include:
- 4H-(1,2,4)Triazino(3,4-a)phthalazine, 7-ethoxy-3-phenyl-
- 4H-(1,2,4)Triazino(3,4-a)phthalazin-4-one derivatives .
These comparisons highlight the unique properties and potential advantages of 4H-(1,2,4)Triazino(3,4-a)phthalazine, 3-phenyl-7-(1-pyrrolidinyl)- in various applications.
Propiedades
Número CAS |
126650-73-5 |
|---|---|
Fórmula molecular |
C20H19N5 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-phenyl-7-pyrrolidin-1-yl-4H-[1,2,4]triazino[3,4-a]phthalazine |
InChI |
InChI=1S/C20H19N5/c1-2-8-15(9-3-1)18-14-25-19(22-21-18)16-10-4-5-11-17(16)20(23-25)24-12-6-7-13-24/h1-5,8-11H,6-7,12-14H2 |
Clave InChI |
BWFRJODQJRUKJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NN3CC(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















